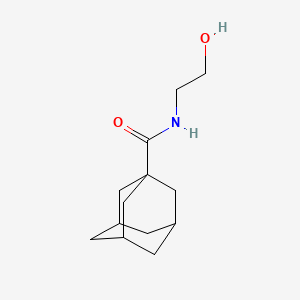

N-(2-Hydroxyethyl)adamantan-1-carbonsäureamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

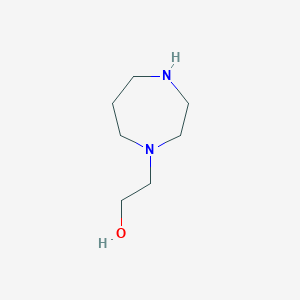

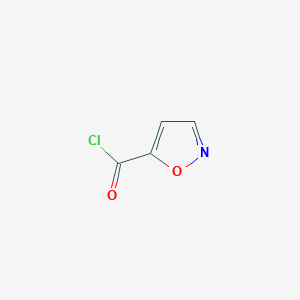

The compound N-(2-hydroxyethyl)adamantane-1-carboxamide is a derivative of adamantane, which is a bulky, rigid, and diamondoid structure. Adamantane derivatives are known for their biological activities and have been studied for various applications, including antiviral properties. Although the provided papers do not directly discuss N-(2-hydroxyethyl)adamantane-1-carboxamide, they do provide insights into the synthesis and properties of related adamantane derivatives.

Synthesis Analysis

The synthesis of adamantane derivatives can be complex due to the rigid structure of the adamantane moiety. Paper describes a microwave-assisted three-component one-pot cyclocondensation method for synthesizing N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl group. This method could potentially be adapted for the synthesis of N-(2-hydroxyethyl)adamantane-1-carboxamide by modifying the starting materials and reaction conditions. Paper details the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides using phosphorus trichloride, which suggests that similar reagents and conditions might be applicable for synthesizing the hydroxyethyl variant.

Molecular Structure Analysis

The adamantane core provides a unique three-dimensional framework that can influence the molecular interactions and properties of its derivatives. The molecular structure of N-(2-hydroxyethyl)adamantane-1-carboxamide would likely exhibit the characteristic rigidity of adamantane, with the hydroxyethyl group introducing additional functional properties, such as hydrogen bonding capability.

Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions, often facilitated by functional groups attached to the adamantane core. The papers do not provide specific reactions for N-(2-hydroxyethyl)adamantane-1-carboxamide, but the presence of the carboxamide group suggests that it could engage in reactions typical of amides, such as nucleophilic acyl substitution. The hydroxyethyl group could also undergo reactions typical of alcohols, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. While the papers do not discuss N-(2-hydroxyethyl)adamantane-1-carboxamide specifically, they do provide information on related compounds. For example, paper discusses the solubility of polyamides derived from an adamantane-type cardo dicarboxylic acid in various solvents, which suggests that the solubility of N-(2-hydroxyethyl)adamantane-1-carboxamide would also be influenced by its adamantane core and substituents. The thermal properties of these polyamides, such as glass transition temperatures and weight loss temperatures, provide a general idea of the thermal stability that might be expected from adamantane derivatives.

Wissenschaftliche Forschungsanwendungen

Synthese von funktionellen Adamantan-Derivaten

Adamantan-Derivate, einschließlich N-(2-Hydroxyethyl)adamantan-1-carbonsäureamid, können als Ausgangsmaterialien für die Synthese verschiedener funktioneller Adamantan-Derivate verwendet werden . Die hohe Reaktivität dieser Verbindungen bietet umfangreiche Möglichkeiten für ihre Verwendung .

Herstellung von Monomeren

Adamantan-Derivate können bei der Herstellung von Monomeren verwendet werden, die die Bausteine von Polymeren sind . Diese Monomere können dann verwendet werden, um eine Vielzahl von Materialien mit unterschiedlichen Eigenschaften zu erzeugen .

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c15-2-1-14-12(16)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,1-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTQULFFWFZCKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365510 |

Source

|

| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78743-65-4 |

Source

|

| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

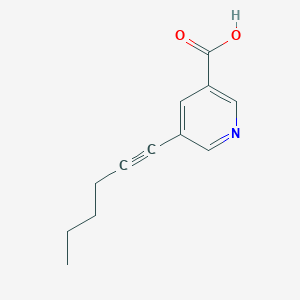

![5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil](/img/structure/B1301188.png)